molecular formula C12H12N2O B3057666 4-(6-Methoxypyridin-3-yl)aniline CAS No. 835876-03-4

4-(6-Methoxypyridin-3-yl)aniline

Cat. No. B3057666
M. Wt: 200.24 g/mol
InChI Key: IKOVYXIZFGSIPF-UHFFFAOYSA-N
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(-c2ccc([N+](=O)[O-])cc2)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][CH2:19][OH:20].[CH3:1][O:2][c:3]1[n:4][cH:5][c:6](-[c:9]2[cH:10][cH:11][c:12]([N+:15]([O-:16])=[O:17])[cH:13][cH:14]2)[cH:7][cH:8]1>>[CH3:1][O:2][c:3]1[n:4][cH:5][c:6](-[c:9]2[cH:10][cH:11][c:12]([NH2:15])[cH:13][cH:14]2)[cH:7][cH:8]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
COc1ccc(-c2ccc([N+](=O)[O-])cc2)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc(-c2ccc([N+](=O)[O-])cc2)cn1

Outcomes

Product
Name
Type
product
Smiles
COc1ccc(-c2ccc(N)cc2)cn1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.